

Texas Red DHPE: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Texas Red DHPE*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Texas Red™ DHPE (N-(Texas Red Sulfonyl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt). This fluorescent lipid probe is a vital tool for investigating membrane dynamics, fusion events, and cellular trafficking. This document consolidates key data, presents detailed experimental protocols, and offers visualizations of experimental workflows to support its effective use in research and development.

Core Properties of Texas Red DHPE

Texas Red DHPE is a glycerophosphoethanolamine lipid where the head group is covalently linked to the bright, red-fluorescent dye, Texas Red™. This structure allows for its seamless integration into lipid bilayers, making it an excellent tracer for membrane studies.

Physicochemical and Spectral Characteristics

Quantitative data for **Texas Red DHPE** has been compiled from various sources to provide a clear reference for experimental design.

Property	Value	Citation(s)
Chemical Formula	C ₇₄ H ₁₁₇ N ₄ O ₁₄ PS ₂	[1][2]
Molecular Weight	1380.77 g/mol	[1][2]
CAS Number	187099-99-6	[1]
Appearance	Dark solid	[1]
Solubility	Chloroform, DMSO, 100% Ethanol	[1]
Excitation Maximum (λ _{ex})	~582 nm (in Methanol), ~595 nm	[1]
Emission Maximum (λ _{em})	~601 nm (in Methanol), ~615 nm	[1]
Storage Conditions	-20°C, protected from light, desiccated	[1]

Experimental Protocols and Applications

Texas Red DHPE is a versatile tool employed in a range of biophysical and cell biology applications. Below are detailed protocols for its most common uses.

Membrane Labeling of Liposomes and Cells

Texas Red DHPE can be incorporated into artificial lipid bilayers (liposomes) or used to label the plasma membrane of living cells.

Protocol for Liposome Incorporation:

- Lipid Film Preparation:
 - In a round-bottom flask, combine the desired lipids (e.g., POPC, DPPC) in chloroform.
 - Add **Texas Red DHPE** to the lipid mixture. A final concentration of 0.5-2 mol% of the fluorescent lipid is typically sufficient.

- Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask's interior.
- Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Extrusion:
 - Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
 - To form small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Protocol for Cell Membrane Labeling:

- Prepare Staining Solution:
 - Prepare a stock solution of **Texas Red DHPE** in a suitable solvent like ethanol or DMSO.
 - Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS, serum-free medium) to the final working concentration (typically 1-5 μM).
- Cell Staining:
 - Wash the cultured cells twice with the staining buffer.
 - Incubate the cells with the **Texas Red DHPE** staining solution at 4°C for 10-15 minutes to label the outer leaflet of the plasma membrane. Incubation at lower temperatures minimizes endocytosis.
 - Wash the cells three times with cold staining buffer to remove any unbound probe.
- Imaging:
 - Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm).

FRET-Based Membrane Fusion Assay

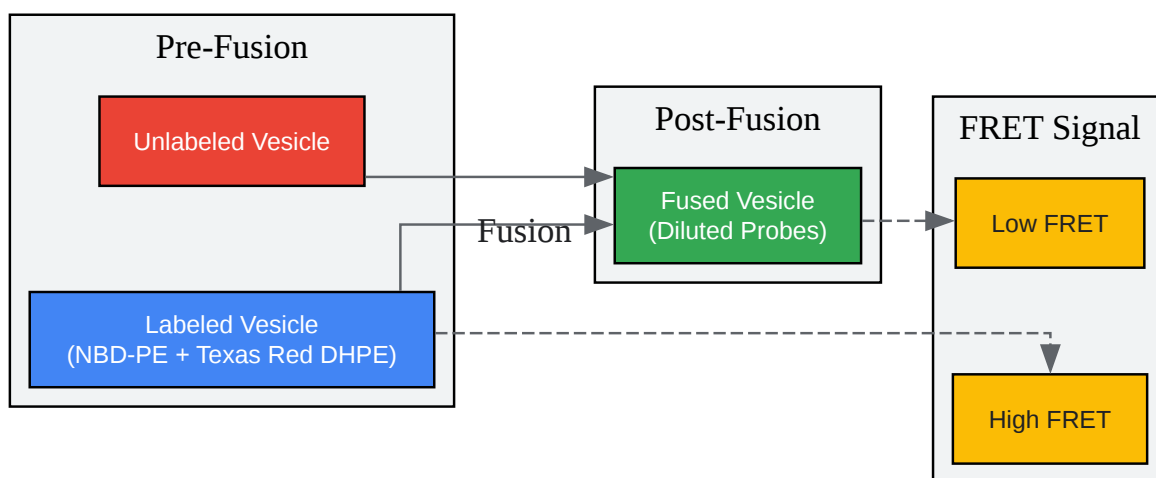
Texas Red DHPE is commonly used as a FRET (Förster Resonance Energy Transfer) acceptor in conjunction with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to monitor membrane fusion events.

Principle: When donor (NBD-PE) and acceptor (**Texas Red DHPE**) probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Upon fusion with an unlabeled membrane, the probes diffuse over a larger area, increasing the distance between them and leading to a decrease in FRET efficiency (i.e., an increase in donor fluorescence and a decrease in acceptor fluorescence).

Protocol:

- Prepare Labeled and Unlabeled Vesicles:
 - Prepare one population of liposomes co-labeled with NBD-PE (donor) and **Texas Red DHPE** (acceptor) at a concentration that allows for efficient FRET (e.g., 1 mol% of each probe).
 - Prepare a second population of unlabeled liposomes.
- Initiate Fusion:
 - Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.
 - Induce fusion using a fusogenic agent (e.g., polyethylene glycol (PEG), calcium ions for vesicles containing negatively charged lipids, or specific proteins).
- Monitor Fluorescence:
 - Excite the donor (NBD-PE) at its excitation maximum (~460 nm).
 - Simultaneously monitor the fluorescence emission of both the donor (~535 nm) and the acceptor (~615 nm) over time.

- A decrease in the acceptor emission and a simultaneous increase in the donor emission indicate membrane fusion.



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Caption: Workflow for a FRET-based membrane fusion assay.

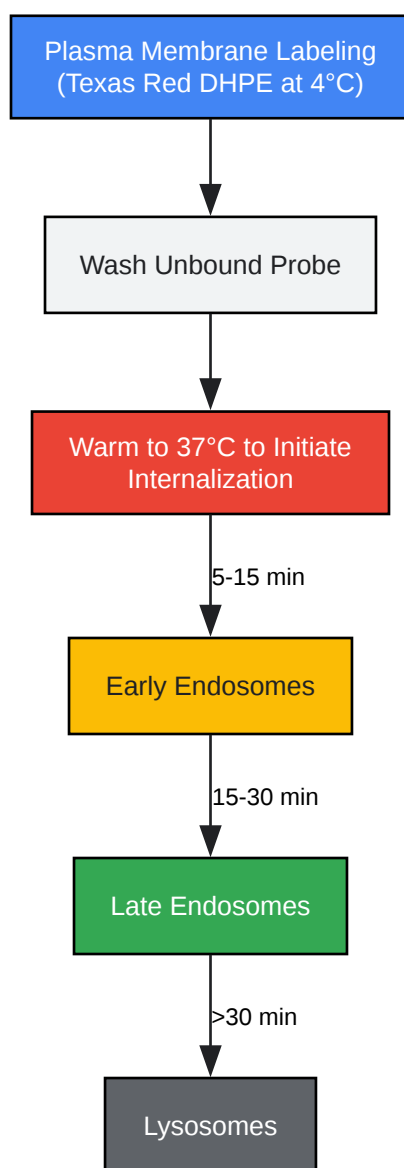
Tracking Endocytosis

The internalization of **Texas Red DHPE** from the plasma membrane can be used to visualize and quantify endocytic pathways.

Protocol:

- Cell Labeling:
 - Label the plasma membrane of cells with **Texas Red DHPE** as described in section 2.1, typically at 4°C to inhibit initial internalization.
- Initiate Endocytosis:
 - After washing away the unbound probe, warm the cells to 37°C to allow endocytosis to proceed.
- Time-Lapse Imaging:

- Acquire fluorescence images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization of the fluorescent lipid into endocytic vesicles and its transport to various intracellular compartments.
- Co-localization Studies (Optional):
 - To identify the nature of the endocytic compartments, cells can be co-stained with markers for specific organelles, such as early endosomes (e.g., anti-EEA1 antibody, Rab5-GFP), late endosomes (e.g., anti-LAMP1 antibody, Rab7-GFP), or lysosomes (e.g., LysoTracker™).



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Caption: Generalized workflow for tracking endocytosis using **Texas Red DHPE**.

Conclusion

Texas Red DHPE remains an invaluable tool for researchers in cell biology and drug development. Its well-characterized spectral properties and its ability to faithfully mimic the behavior of natural phospholipids make it a reliable probe for a multitude of applications. The protocols and data presented in this guide are intended to facilitate the effective use of **Texas Red DHPE** in elucidating complex biological processes at the membrane level.

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References

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